Cas no 2064175-41-1 (FKBP12 PROTAC dTAG-13)

FKBP12 PROTAC dTAG-13 化学的及び物理的性質

名前と識別子

-

- GTPL10533

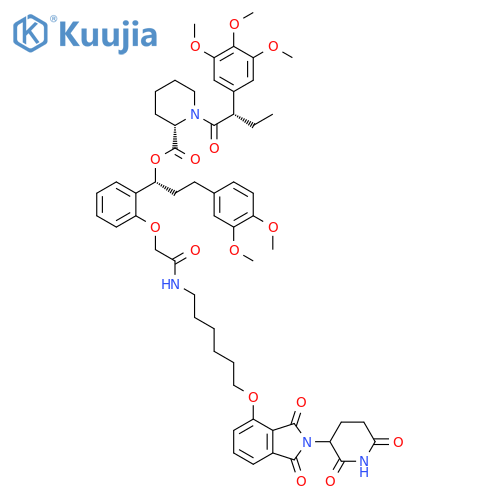

- [(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate

- (2S)-(1R)-3-(3,4-dimethoxyphenyl)-1-(2-(2-((6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)amino)-2-oxoethoxy)phenyl)propyl 1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-car

- FKBP12 PROTAC dTAG-13

-

- インチ: 1S/C57H68N4O15/c1-7-37(36-32-47(71-4)52(73-6)48(33-36)72-5)54(65)60-29-14-12-19-41(60)57(68)76-43(25-22-35-23-26-44(69-2)46(31-35)70-3)38-17-10-11-20-42(38)75-34-50(63)58-28-13-8-9-15-30-74-45-21-16-18-39-51(45)56(67)61(55(39)66)40-24-27-49(62)59-53(40)64/h10-11,16-18,20-21,23,26,31-33,37,40-41,43H,7-9,12-15,19,22,24-25,27-30,34H2,1-6H3,(H,58,63)(H,59,62,64)/t37-,40?,41-,43+/m0/s1

- InChIKey: BJFBRLAWLPZOMJ-QHVFGHLPSA-N

- ほほえんだ: O([C@@H](C1=CC=CC=C1OCC(NCCCCCCOC1=CC=CC2C(N(C(C=21)=O)C1C(NC(CC1)=O)=O)=O)=O)CCC1C=CC(=C(C=1)OC)OC)C([C@@H]1CCCCN1C([C@H](C1C=C(C(=C(C=1)OC)OC)OC)CC)=O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 15

- 重原子数: 76

- 回転可能化学結合数: 27

- 複雑さ: 1930

- トポロジー分子極性表面積: 224

FKBP12 PROTAC dTAG-13 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D710020-10mg |

dTAG-13 |

2064175-41-1 | 10mg |

$ 2913.00 | 2023-04-14 | ||

| Key Organics Ltd | GS-9292-5MG |

(1R)-3-(3,4-dimethoxyphenyl)-1-(2-{[(6-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}hexyl)carbamoyl]methoxy}phenyl)propyl (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |

2064175-41-1 | >98% | 5mg |

£650.00 | 2025-02-08 | |

| TRC | D710020-2.5mg |

dTAG-13 |

2064175-41-1 | 2.5mg |

$ 816.00 | 2023-09-07 | ||

| MedChemExpress | HY-114421-10mg |

FKBP12 PROTAC dTAG-13 |

2064175-41-1 | 99.75% | 10mg |

¥8800 | 2024-05-24 | |

| ChemScence | CS-0085058-1mg |

FKBP12 PROTAC dTAG-13 |

2064175-41-1 | 99.52% | 1mg |

$550.0 | 2022-04-27 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11291-5mg |

FKBP12 PROTAC dTAG-13 |

2064175-41-1 | 5mg |

2023-09-07 | |||

| MedChemExpress | HY-114421-10mM*1 mL in DMSO |

FKBP12 PROTAC dTAG-13 |

2064175-41-1 | 99.75% | 10mM*1 mL in DMSO |

¥10156 | 2023-08-31 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11291-1mg |

FKBP12 PROTAC dTAG-13 |

2064175-41-1 | 1mg |

¥ 4800 | 2023-09-07 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11291-10mg |

FKBP12 PROTAC dTAG-13 |

2064175-41-1 | 10mg |

2023-09-07 | |||

| 1PlusChem | 1P01MW6O-100mg |

FKBP12 PROTAC dTAG-13 |

2064175-41-1 | 99% | 100mg |

$6665.00 | 2023-12-19 |

FKBP12 PROTAC dTAG-13 関連文献

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

FKBP12 PROTAC dTAG-13に関する追加情報

Recent Advances in FKBP12 PROTAC dTAG-13 and Its Key Chemical Component 2064175-41-1

In recent years, targeted protein degradation (TPD) has emerged as a revolutionary strategy in chemical biology and drug discovery, with proteolysis-targeting chimeras (PROTACs) leading the charge. Among these, FKBP12 PROTAC dTAG-13, which incorporates the chemical compound 2064175-41-1, has garnered significant attention for its potential in selectively degrading target proteins. This research brief synthesizes the latest findings on FKBP12 PROTAC dTAG-13, focusing on its mechanism of action, applications, and the role of 2064175-41-1 in its structure and function.

The compound 2064175-41-1 serves as a critical component in the design of FKBP12 PROTAC dTAG-13, acting as a high-affinity ligand for FKBP12 (FK506-binding protein 12). This ligand enables the recruitment of the E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of target proteins via the proteasome. Recent studies have highlighted the specificity and efficiency of this system, particularly in the context of cancer research and neurodegenerative diseases, where targeted protein degradation offers a promising therapeutic avenue.

Recent publications in journals such as Nature Chemical Biology and Cell Chemical Biology have detailed the structural optimization of FKBP12 PROTAC dTAG-13, emphasizing the importance of 2064175-41-1 in achieving optimal binding kinetics and degradation efficiency. For instance, a 2023 study demonstrated that modifications to the linker region of the PROTAC, while retaining the 2064175-41-1 moiety, significantly enhanced its cellular permeability and target engagement, leading to improved in vivo efficacy in murine models of leukemia.

Beyond its therapeutic potential, FKBP12 PROTAC dTAG-13 has also become a valuable tool in basic research, enabling scientists to study protein function and signaling pathways with unprecedented precision. The ability to temporally control protein degradation using this system has opened new avenues for understanding disease mechanisms and identifying novel drug targets. Researchers have leveraged this technology to investigate the roles of previously "undruggable" proteins, providing insights that could inform the development of next-generation therapeutics.

Despite these advancements, challenges remain in the broader application of FKBP12 PROTAC dTAG-13. Issues such as off-target effects, pharmacokinetic properties, and the potential for resistance mechanisms are areas of active investigation. Ongoing research aims to address these limitations through further optimization of the PROTAC design, including the exploration of alternative E3 ligases and linker chemistries. The compound 2064175-41-1 continues to be a focal point in these efforts, given its proven utility in the FKBP12 PROTAC system.

In conclusion, FKBP12 PROTAC dTAG-13, with its key chemical component 2064175-41-1, represents a cutting-edge tool in both therapeutic development and fundamental research. The latest studies underscore its versatility and potential, while also highlighting the need for continued innovation to overcome existing challenges. As the field of targeted protein degradation evolves, this system is poised to play a pivotal role in shaping the future of precision medicine.

2064175-41-1 (FKBP12 PROTAC dTAG-13) 関連製品

- 898429-52-2(N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-ethoxyphenyl)ethanediamide)

- 56860-82-3(1,1,2,3,3,3-Hexafluoropropyl Dichloromethyl Ether)

- 61278-82-8(1H-Imidazole, 1-(dimethoxymethyl)-)

- 392241-15-5(3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide)

- 53145-38-3(1-chloro-3-fluoro-2-methoxybenzene)

- 1806800-97-4(4-Amino-2-(difluoromethyl)-5-methylpyridine-3-carboxaldehyde)

- 2228584-08-3(5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid)

- 1227385-02-5((4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester)

- 1805550-84-8(Ethyl 3-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylate)

- 56559-62-7(1-Methyl-1H-indole-3-carbohydrazide)